Pyrimidine-4-carbonyl chloride

Process Chemistry Acyl Chloride Synthesis Pyrimidine Functionalization

Pyrimidine-4-carbonyl chloride (4-(chlorocarbonyl)pyrimidine, CAS 184951-32-4) is a heterocyclic acyl chloride bearing an electrophilic carbonyl chloride substituent at the 4-position of the pyrimidine ring. With a molecular formula of C₅H₃ClN₂O, a molecular weight of 142.54 g/mol, and a predicted density of 1.393 g/cm³, this compound serves as a critical acylating intermediate in the synthesis of pyrimidine-4-carboxamides, esters, and related pharmacophores.

Molecular Formula C5H3ClN2O
Molecular Weight 142.54 g/mol
CAS No. 184951-32-4
Cat. No. B069265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-4-carbonyl chloride
CAS184951-32-4
Molecular FormulaC5H3ClN2O
Molecular Weight142.54 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C(=O)Cl
InChIInChI=1S/C5H3ClN2O/c6-5(9)4-1-2-7-3-8-4/h1-3H
InChIKeyOMTUOKCYZDAJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-4-carbonyl chloride (CAS 184951-32-4) – Strategic Procurement Guide for Pharmaceutical R&D and Medicinal Chemistry


Pyrimidine-4-carbonyl chloride (4-(chlorocarbonyl)pyrimidine, CAS 184951-32-4) is a heterocyclic acyl chloride bearing an electrophilic carbonyl chloride substituent at the 4-position of the pyrimidine ring . With a molecular formula of C₅H₃ClN₂O, a molecular weight of 142.54 g/mol, and a predicted density of 1.393 g/cm³, this compound serves as a critical acylating intermediate in the synthesis of pyrimidine-4-carboxamides, esters, and related pharmacophores [1]. Its reactivity is driven by the electron-deficient pyrimidine nucleus, which activates the 4-position toward nucleophilic acyl substitution, enabling efficient amide bond formation under mild conditions . The compound is commercially available at up to kilogram scale with purities reaching 98% (GC) and controlled moisture content (≤0.5%), making it suitable for both early-stage discovery and preclinical development [2].

Why Regioisomeric or Heterocyclic Analogs Cannot Substitute Pyrimidine-4-carbonyl chloride in Lead-Optimization Workflows


Pyrimidine carbonyl chlorides are not interchangeable acylating agents. The position of the carbonyl chloride on the pyrimidine ring dictates both the synthetic accessibility of the starting material and the biological performance of the resulting carboxamide products. Pyrimidine-5-carbonyl chloride requires harsher chlorination conditions (SOCl₂, 110 °C) and delivers inferior yields (87%) compared to the 4-isomer (99% at 0 °C) . More critically, when the pyrimidine-4-carbonyl fragment is incorporated into bioactive molecules, it confers target-engagement advantages that the pyridine-4-carbonyl isostere cannot replicate—a difference traced to the electronic and hydrogen-bonding properties of the second ring nitrogen [1]. Substitution with the 2-regioisomer alters the geometry of the pharmacophore and shifts the vector of the amide bond, frequently abolishing potency in kinase and GPCR programs reliant on the 4-carboxamide orientation [2].

Quantitative Differentiation Evidence for Pyrimidine-4-carbonyl chloride Versus Closest Analogs


Synthesis Yield Advantage: 99% Under Mild Conditions vs. 87% for the 5-Regioisomer Under Harsh Reflux

Pyrimidine-4-carbonyl chloride is obtained in 99% yield from pyrimidine-4-carboxylic acid using oxalyl dichloride and catalytic DMF in dichloromethane at 0 °C for 2 hours under an inert atmosphere . In contrast, the 5-regioisomer (5-pyrimidinecarbonyl chloride, CAS 40929-48-4) is prepared from pyrimidine-5-carboxylic acid using thionyl chloride at 110 °C for 1 hour, affording only an 87% yield as a brown solid . The 4-isomer synthesis thus provides a 12-percentage-point yield advantage under substantially milder conditions (0 °C vs. 110 °C), reducing thermal degradation and side-product formation.

Process Chemistry Acyl Chloride Synthesis Pyrimidine Functionalization

HIF-1α Inhibition: Pyrimidine-4-carbonyl Derivative Shows 2.3× Higher Target Engagement Than Pyridine-4-carbonyl Analog

In a head-to-head comparison of heterocyclic carboxamide substituents evaluated for HIF-1α transcriptional inhibition, the compound bearing a pyrimidine-4-carbonyl fragment (1-4d, R₂ = 4-pyrimidine) achieved 97.1 ± 0.4% inhibition at 10 µM with an IC₅₀ of 0.28 ± 0.06 µM [1]. The direct pyridine-4-carbonyl analog (1-4c, R₂ = 4-pyridyl) yielded only 41.6 ± 2.0% inhibition at the same concentration, and the IC₅₀ was not determined due to insufficient potency [1]. The pyrimidine-4-carbonyl compound also outperformed the 5-methylpyrazine (36.3%), 5-methoxypyridyl (36.1%), and 3-thiophene (48.5%) variants [1].

Cancer Biology HIF-1α Inhibitors Scaffold Hopping

Adenosine A2A Receptor Antagonism: Pyrimidine-4-carboxamide Delivers Ki = 1.7 nM with 25-Fold Selectivity Over A1

The pyrimidine-4-carboxamide chemotype, accessible through acylation of amines with pyrimidine-4-carbonyl chloride, produced compound 1 with a Ki of 1.7 nM against the human adenosine A2A receptor and 25-fold selectivity over the A1 subtype [1]. This potency compares favorably with the clinical-stage antagonist KW-6002 (istradefylline), which had recently completed Phase III trials for Parkinson's disease at the time of publication [1]. The pyrimidine-4-carboxamide core was essential for maintaining both potency and a desirable pharmacokinetic profile; earlier work had established that the 4-carboxamide regiochemistry is critical for hinge-binding in the kinase and GPCR superfamilies [2].

GPCR Pharmacology Parkinson's Disease Adenosine Receptor

NAPE-PLD Inhibition: First-in-Class, CNS-Active Probe Originating from Pyrimidine-4-carboxamide Chemistry

The pyrimidine-4-carboxamide LEI-401 was reported as the first potent and selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), with an IC₅₀ of 0.86 µM in HEK293T cell membranes expressing the recombinant human enzyme and a Ki of 27 nM [1]. LEI-401 decreased N-acylethanolamine levels in the brains of freely moving mice and modulated emotional behavior, establishing the therapeutic relevance of the pyrimidine-4-carboxamide scaffold [1]. While the published synthetic route used a pyrimidine-4-carboxylic acid coupling strategy, pyrimidine-4-carbonyl chloride represents the more reactive, atom-economical precursor for parallel library synthesis of NAPE-PLD inhibitors .

Lipid Signaling Endocannabinoid System CNS Drug Discovery

Commercial Purity and Scalability: 98% (GC) Purity at Kilogram Scale vs. 95% for the 5-Regioisomer

Pyrimidine-4-carbonyl chloride is commercially available from multiple vendors with a purity specification of 98% (minimum, by GC) and moisture content controlled to ≤0.5% maximum [1]. The product is offered at production scales up to kilograms, indicating established manufacturing capability [1]. By comparison, the 5-regioisomer (pyrimidine-5-carbonyl chloride, CAS 40929-48-4) is typically supplied at 95% purity (NMR) as a brown solid . The 3-percentage-point higher purity specification for the 4-isomer, combined with tighter moisture control, reduces the risk of hydrolytic degradation during storage and ensures more predictable stoichiometry in amidation reactions.

Chemical Sourcing Quality Specifications Scale-up Procurement

GSK-3 Kinase Inhibition: Pyrimidine-4-carboxamides Deliver Potent, Selective, and Orally Active Inhibitors

A series of 2-(anilino)pyrimidine-4-carboxamides, synthesized via amidation of the corresponding pyrimidine-4-carbonyl chloride intermediate, was reported as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors with oral activity [1]. The pyrimidine-based hinge-binding heterocycle was critical for achieving excellent kinase selectivity across the human kinome [1]. While specific IC₅₀ values for the parent carbonyl chloride are not reported (it is a synthetic intermediate, not a drug), the extensive structure-activity relationships in this and related programs demonstrate that the 4-carboxamide regiochemistry is a privileged motif for kinase hinge-binding, a property not shared by the 2- or 5-carboxamide isomers [2].

Kinase Inhibitors Alzheimer's Disease Glycogen Synthase Kinase-3

High-Value Application Scenarios Where Pyrimidine-4-carbonyl chloride Outperforms Analogs


Kinase Inhibitor Lead Optimization Requiring 4-Carboxamide Hinge-Binding Motifs

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should prioritize pyrimidine-4-carbonyl chloride as the preferred acylating agent for constructing the hinge-binding carboxamide pharmacophore. As demonstrated by the GSK-3 inhibitor series [1] and adenosine A2A antagonist programs [2], the 4-carboxamide geometry is essential for achieving potent, selective kinase engagement. The 2- and 5-carboxamide regioisomers project the amide vector in orientations incompatible with the kinase hinge region, and the pyridine-4-carbonyl isostere lacks the second ring nitrogen required for key hydrogen-bond interactions [2].

Parallel Library Synthesis of NAPE-PLD or HIF-1α Inhibitors via Amide Array Chemistry

For discovery groups running amide library syntheses targeting NAPE-PLD, HIF-1α, or related transcriptional regulators, pyrimidine-4-carbonyl chloride offers the optimal balance of reactivity and structural pre-validation. The HIF-1α head-to-head data shows a 2.3-fold higher inhibition rate for the pyrimidine-4-carbonyl derivative versus the pyridine-4-carbonyl analog [3], while LEI-401 established the pyrimidine-4-carboxamide chemotype as first-in-class for NAPE-PLD [4]. The 99% synthesis yield and 98% commercial purity ensure that resin-bound or solution-phase library production is not compromised by reagent quality .

PROTAC and Targeted Protein Degradation Conjugates Requiring Robust Linker Attachment Chemistry

The use of pyrimidine-4-carbonyl chloride as a key intermediate in IRAK4-targeting PROTAC molecules, as disclosed in WO2020/264499 , demonstrates its suitability for complex bifunctional degrader synthesis. The high electrophilicity of the 4-carbonyl chloride enables efficient conjugation to amine-functionalized linkers, while the pyrimidine ring provides a rigid, low-molecular-weight scaffold that minimizes perturbation of the degrader's physicochemical properties. The availability at kilogram scale supports progression from in vitro proof-of-concept to in vivo efficacy studies without changing the building block source.

Process Chemistry Scale-Up Where High Yield and Mild Conditions Reduce Cost of Goods

Process development groups should select pyrimidine-4-carbonyl chloride over the 5-regioisomer when scalable, cost-efficient access to pyrimidine carboxamides is required. The 99% isolated yield at 0 °C using oxalyl chloride presents a significant advantage over the 87% yield at 110 °C required for the 5-isomer . The milder conditions minimize thermal decomposition of the acyl chloride product, reduce energy input, and simplify reactor design for kilo-lab and pilot-plant scale-up, directly lowering the cost per mole of the final API intermediate.

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